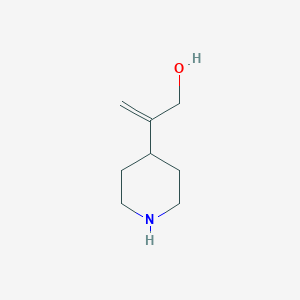
2-(Piperidin-4-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)prop-2-en-1-ol is an organic compound that features a piperidine ring, a six-membered heterocyclic structure containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of piperidine with propargyl alcohol under specific conditions to yield the desired product . Another method includes the use of allyl bromide and piperidine in the presence of a base to form the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols .
Scientific Research Applications
2-(Piperidin-4-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar properties but lacks the additional functional groups.
Piperidin-4-ol: Another derivative with a hydroxyl group, used in similar applications.
Allylpiperidine: Contains an allyl group, similar to 2-(Piperidin-4-yl)prop-2-en-1-ol, but with different reactivity.
Uniqueness
This compound is unique due to its combination of a piperidine ring and an allyl alcohol group, providing a versatile scaffold for further chemical modifications and applications .
Biological Activity
2-(Piperidin-4-yl)prop-2-en-1-ol, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N₁O. The compound possesses a piperidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.
Pharmacological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity :
-
Antidepressant Properties :
- Preliminary assessments suggest that derivatives of piperidine, including this compound, may act as lead compounds in the development of antidepressants .
- Enzyme Inhibition :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with various receptors, influencing neurotransmitter systems and potentially modulating mood and cognition.
- Ion Channel Interaction : Similar to other piperidine derivatives, it may affect voltage-gated ion channels, which play critical roles in neuronal excitability and synaptic transmission .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of piperidine derivatives, this compound was found to inhibit the growth of multiple bacterial strains. The mechanism involved disruption of bacterial membrane integrity and interference with metabolic pathways essential for bacterial survival.
Case Study: Neuroprotective Effects
Research conducted on piperidine derivatives indicated that compounds like this compound could provide neuroprotection by modulating cholinergic signaling pathways. This effect is particularly relevant in the context of Alzheimer's disease, where AChE inhibition can enhance cholinergic neurotransmission.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-piperidin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H15NO/c1-7(6-10)8-2-4-9-5-3-8/h8-10H,1-6H2 |
InChI Key |
FTVCHSRITWENKX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















